Sub-Nanomolar CXCR2 Binding Affinity with Functional Activity Differentiation versus Thiazolo[4,5-d]pyrimidine Reference
In a systematic scaffold-hopping study comparing 14 bicyclic heteroaromatic systems, the isoxazolo[5,4-d]pyrimidine derivative 25 achieved a CXCR2 binding IC50 below 50 nM, matching the best-in-class triazolo[4,5-d]pyrimidine 19 and significantly outperforming the thiazolo[4,5-d]pyrimidine reference compound 7, which was 10-fold less active [1]. In the functional calcium mobilization assay, compound 25 retained an IC50 of 0.1 μM, demonstrating superior translation from binding to functional antagonism compared to the triazolo analog (IC50 = 0.66 μM) [1]. The isomeric isoxazolo[4,5-d]pyrimidine scaffold was also identified as one of only three promising chemotypes (alongside triazolo- and pyrido[3,4-d]pyrimidine) from the 14-scaffold screen [1].
| Evidence Dimension | CXCR2 binding affinity (IC50) |
|---|---|
| Target Compound Data | Isoxazolo[5,4-d]pyrimidine 25: IC50 < 50 nM (binding); IC50 = 0.1 μM (calcium mobilization) |
| Comparator Or Baseline | Thiazolo[4,5-d]pyrimidine reference 7: ~10-fold weaker; Triazolo[4,5-d]pyrimidine 19: IC50 < 50 nM (binding), 0.66 μM (calcium mobilization) |
| Quantified Difference | ≥10-fold improvement over thiazolo reference in binding; ~6.6-fold better functional activity than triazolo comparator |
| Conditions | CXCR2 binding assay and calcium mobilization assay in CHO cells expressing human CXCR2 |
Why This Matters
Procurement of the isoxazolo[5,4-d]pyrimidine scaffold for CXCR2 programs provides a validated chemotype with sub-50 nM binding affinity and favorable functional translation relative to both the historical thiazolo[4,5-d]pyrimidine lead and the competing triazolo[4,5-d]pyrimidine scaffold.
- [1] De Jonghe, S.; et al. Identification of Novel Chemotypes as CXCR2 Antagonists via a Scaffold Hopping Approach from a Thiazolo[4,5-d]pyrimidine. Eur. J. Med. Chem. 2022, 235, 114268. View Source
